tert-Butyl (8-(4-ethynylbenzamido)octyl)carbamate
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Overview
Description
tert-Butyl (8-(4-ethynylbenzamido)octyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an ethynylbenzamido moiety, and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-(4-ethynylbenzamido)octyl)carbamate typically involves the following steps:
Formation of the Ethynylbenzamido Intermediate:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Major Products:
- Oxidation of the ethynyl group forms a carbonyl compound.
- Reduction of the benzamido moiety forms an alcohol.
- Substitution of the tert-butyl group forms various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (8-(4-ethynylbenzamido)octyl)carbamate involves its interaction with specific molecular targets. The ethynylbenzamido moiety can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
tert-Butyl (4-ethynylphenyl)carbamate:
tert-Butyl (8-(4-aminobenzamido)octyl)carbamate:
Uniqueness:
- The presence of both the ethynylbenzamido moiety and the octyl chain in tert-Butyl (8-(4-ethynylbenzamido)octyl)carbamate provides unique chemical and biological properties.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[8-[(4-ethynylbenzoyl)amino]octyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-5-18-12-14-19(15-13-18)20(25)23-16-10-8-6-7-9-11-17-24-21(26)27-22(2,3)4/h1,12-15H,6-11,16-17H2,2-4H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZICJXBDZONQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)C1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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